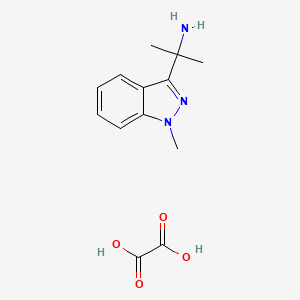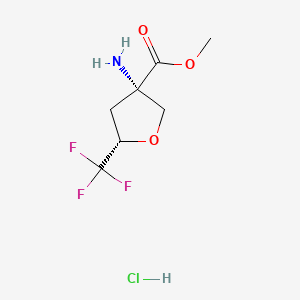
rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by the presence of an oxolane ring, an amino group, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of trifluoromethyl and amino groups on biological activity.
Chemical Research: It serves as a model compound for studying the reactivity of oxolane derivatives and trifluoromethyl-containing compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The oxolane ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Rac-methyl (3R,5R)-3-amino-5-methyl-oxolane-3-carboxylate hydrochloride: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Rac-methyl (3R,5R)-3-amino-5-(difluoromethyl)oxolane-3-carboxylate hydrochloride: The presence of a difluoromethyl group instead of a trifluoromethyl group alters the compound’s lipophilicity and biological activity.
Rac-methyl (3R,5R)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate: The free base form of the compound, which may have different solubility and stability compared to the hydrochloride salt.
The unique combination of the trifluoromethyl group, amino group, and oxolane ring in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClF3NO3 |
|---|---|
Molecular Weight |
249.61 g/mol |
IUPAC Name |
methyl (3S,5S)-3-amino-5-(trifluoromethyl)oxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-13-5(12)6(11)2-4(14-3-6)7(8,9)10;/h4H,2-3,11H2,1H3;1H/t4-,6-;/m0./s1 |
InChI Key |
XFZTWAAVAHADSD-DPIOYBAHSA-N |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H](OC1)C(F)(F)F)N.Cl |
Canonical SMILES |
COC(=O)C1(CC(OC1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


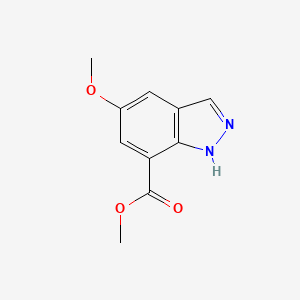
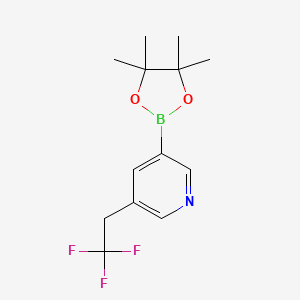
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
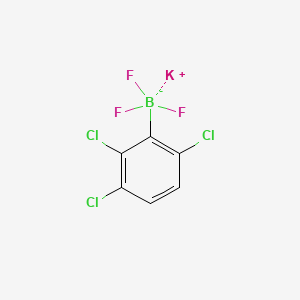
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
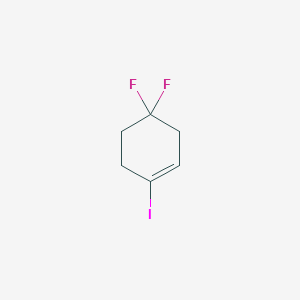
![benzyl N-[2-(prop-2-enamido)ethyl]carbamate](/img/structure/B13457174.png)
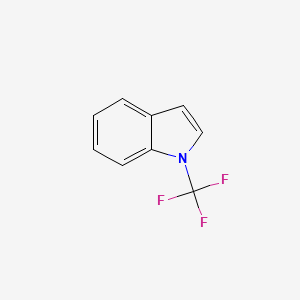
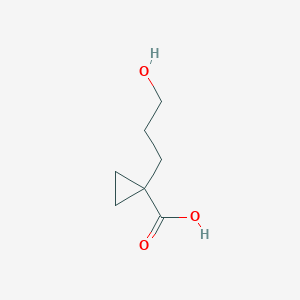
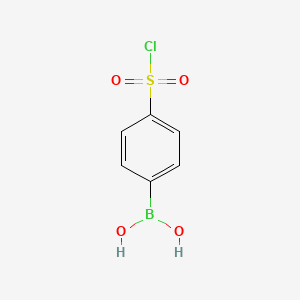
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)
